molecular formula C4H10ClN3OS B7970730 [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate

[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate

Cat. No.: B7970730
M. Wt: 183.66 g/mol
InChI Key: FNYXEWDTWRDFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides. One common method is a one-pot synthesis where 5-methyl-1,3,4-thiadiazole-2-amine acts as a nitrogen-transfer reagent. This reaction is carried out under mild conditions and yields symmetrical primary, secondary, and tertiary alkyl amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its hydrated hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve solvents like ethanol or acetone and may require heating or refluxing to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interfere with cell signaling pathways, leading to altered cellular functions and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH.H2O/c1-3-6-7-4(2-5)8-3;;/h2,5H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXEWDTWRDFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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